molecular formula C10H16O6S B13443339 Cycloxydim-sulfone-glutaric acid CAS No. 119725-81-4

Cycloxydim-sulfone-glutaric acid

Cat. No.: B13443339
CAS No.: 119725-81-4
M. Wt: 264.30 g/mol
InChI Key: ZQTHHTAJXROHTN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Cycloxydim-sulfone-glutaric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce various sulfone derivatives.

    Reduction: It can be reduced to form the corresponding sulfide.

    Substitution: The sulfone group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cycloxydim-sulfone-glutaric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cycloxydim-sulfone-glutaric acid involves its interaction with specific molecular targets in plants. It inhibits the enzyme acetyl-CoA carboxylase, which is essential for fatty acid synthesis in plants. This inhibition disrupts the production of fatty acids, leading to the death of the targeted grass weeds . The molecular pathways involved include the disruption of lipid metabolism and energy production in the plant cells .

Biological Activity

Cycloxydim-sulfone-glutaric acid is a compound belonging to the cyclohexene oxime family, primarily utilized as a post-emergence herbicide. It exhibits significant biological activity by targeting sensitive weed species through the inhibition of acetylcoenzyme A carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in plants. This inhibition disrupts essential metabolic processes, thereby affecting plant growth and development.

  • Molecular Formula : C10H16O6S
  • Molecular Weight : 264.30 g/mol
  • CAS Number : 119725-81-4
  • IUPAC Name : 3-(1,1-dioxothian-3-yl)pentanedioic acid

This compound selectively inhibits ACCase in the chloroplasts of sensitive weeds. This mechanism leads to:

  • Disruption of de novo fatty acid synthesis.
  • Effective control of grass weeds while minimizing damage to broadleaf crops.
  • Systemic absorption and translocation within plant tissues, enhancing herbicidal efficacy .

Herbicidal Efficacy

This compound has demonstrated considerable herbicidal activity against various grass weed species. Its selective action allows for effective weed management in crop systems, particularly where broadleaf crops are cultivated alongside grass weeds.

Table 1: Herbicidal Activity Against Common Grass Weeds

Weed SpeciesSensitivity LevelObserved Effects
BarnyardgrassHighComplete inhibition of growth
CrabgrassModerateStunted growth
FoxtailHighRapid necrosis

Metabolic Transformations

In biological systems, Cycloxydim undergoes various metabolic transformations, resulting in metabolites such as sulfoxides and sulfones. These metabolites may exhibit different biological activities and toxicological profiles compared to the parent compound.

Case Study: Metabolism in Lactating Goats

A study investigated the metabolism of Cycloxydim in lactating goats following repeated oral administration. The results indicated:

  • Major metabolites identified included cycloxydim-TSO and cycloxydim-T2SO2.
  • The metabolic pathway involved stepwise oxidation of the sulfur atom in the thiopyrane ring.
  • Residual levels in milk were monitored, showing a low concentration of the parent compound and its metabolites over time .

Toxicological Profile

This compound has been assessed for acute toxicity through various studies:

  • Dermal LD50 : >2000 mg/kg body weight (no mortality observed).
  • Inhalation LC50 : >5.28 mg/l air (4-hour exposure).
  • No significant irritation was noted in skin and eye irritation studies conducted on rabbits.

Table 2: Summary of Acute Toxicity Studies

Route of AdministrationLD50/LC50 ValueObservations
Oral2000 mg/kgNo systemic toxicity
Dermal>2000 mg/kgNo local skin reaction
Inhalation>5.28 mg/l airNo significant adverse effects

Properties

CAS No.

119725-81-4

Molecular Formula

C10H16O6S

Molecular Weight

264.30 g/mol

IUPAC Name

3-(1,1-dioxothian-3-yl)pentanedioic acid

InChI

InChI=1S/C10H16O6S/c11-9(12)4-8(5-10(13)14)7-2-1-3-17(15,16)6-7/h7-8H,1-6H2,(H,11,12)(H,13,14)

InChI Key

ZQTHHTAJXROHTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(CC(=O)O)CC(=O)O

Origin of Product

United States

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